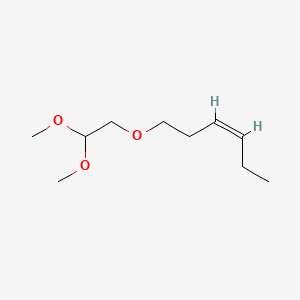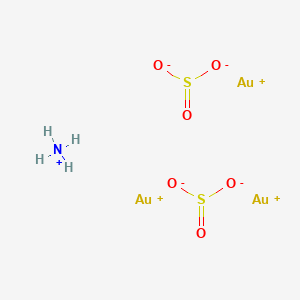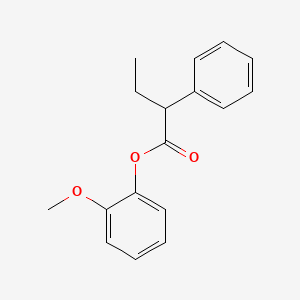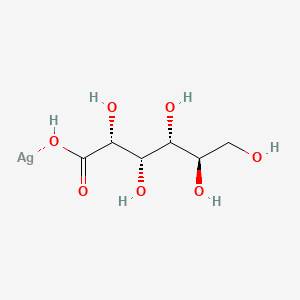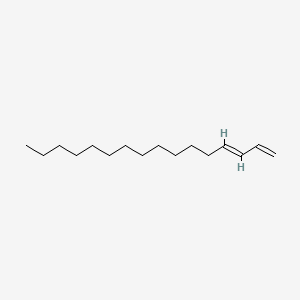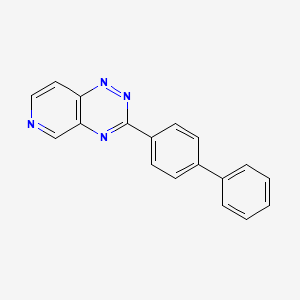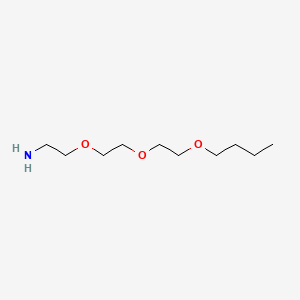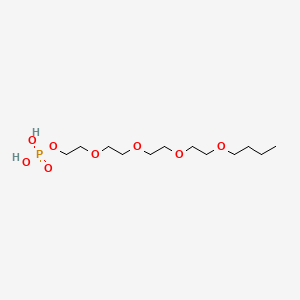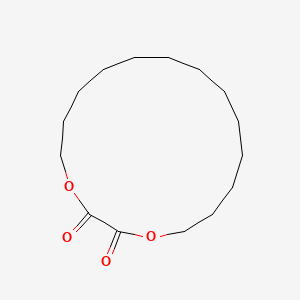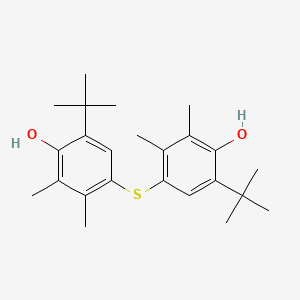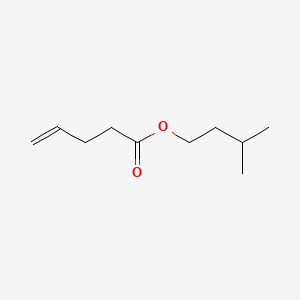
4-Pentenoic acid, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoamyl 4-pentenoate is an organic compound belonging to the ester functional group. Esters are known for their pleasant aromas and are commonly found in nature. Isoamyl 4-pentenoate is synthesized from isoamyl alcohol and 4-pentenoic acid. It is used in various industries due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoamyl 4-pentenoate can be synthesized through a Fischer esterification reaction. This involves refluxing isoamyl alcohol with 4-pentenoic acid in the presence of a concentrated acid catalyst, such as sulfuric acid. The reaction is typically carried out under anhydrous conditions to drive the equilibrium towards ester formation. The reaction mechanism involves the protonation of the carboxyl group, nucleophilic attack by the alcohol, proton transfer, and loss of water, followed by the regeneration of the acid catalyst .
Industrial Production Methods
In industrial settings, the production of isoamyl 4-pentenoate can be achieved through continuous esterification processes. This involves the use of a fluidized bed reactor with continuous removal of by-products, such as water, to shift the equilibrium towards ester formation. Immobilized enzymes, such as lipases, can also be used to catalyze the esterification reaction under milder conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Isoamyl 4-pentenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, isoamyl 4-pentenoate can be hydrolyzed back to isoamyl alcohol and 4-pentenoic acid.
Reduction: Isoamyl 4-pentenoate can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: Isoamyl alcohol and 4-pentenoic acid.
Reduction: Isoamyl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Applications De Recherche Scientifique
Isoamyl 4-pentenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential use in biocatalysis and enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma, and as a solvent in various industrial applications .
Mécanisme D'action
The mechanism of action of isoamyl 4-pentenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release isoamyl alcohol and 4-pentenoic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma and used in the flavor and fragrance industry.
Isoamyl butyrate: Has a fruity aroma and is used in food and cosmetic products.
Ethyl acetate: Commonly used as a solvent in various industries.
Uniqueness
Isoamyl 4-pentenoate is unique due to its specific structure, which includes a pentenoate group. This gives it distinct chemical properties and reactivity compared to other esters. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility and importance .
Propriétés
Numéro CAS |
76649-18-8 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-methylbutyl pent-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-10(11)12-8-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |
Clé InChI |
ZQWYFZUFXOBFOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-[(2-bromo-5-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645488.png)

